molecular formula C20H31N3O3 B5121077 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5121077
M. Wt: 361.5 g/mol
InChI Key: SSRBWJGNYKQADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as MMPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2001 by researchers at Merck Research Laboratories. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide selectively binds to the allosteric site of mGluR5, thereby blocking its activity. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various physiological processes. By blocking mGluR5, 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been found to improve cognitive function in animal models of fragile X syndrome and Alzheimer's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is its selectivity for mGluR5, which allows for precise modulation of its activity. However, its efficacy and specificity may vary depending on the experimental conditions and the cell type being studied. Furthermore, its long-term effects on neuronal function and behavior are not well understood, which may limit its potential therapeutic applications.

Future Directions

Future research on 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide could focus on elucidating its long-term effects on neuronal function and behavior, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies on the structure-activity relationship of 1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide could lead to the development of more potent and selective mGluR5 antagonists.

Synthesis Methods

1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of 2-methoxybenzylamine with 4-piperidone, followed by the reaction of the resulting intermediate with 2-(4-morpholinyl)ethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been used extensively in scientific research for its ability to selectively block the activity of mGluR5. This receptor is known to play a crucial role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in various neurological and psychiatric disorders, including fragile X syndrome, autism spectrum disorders, addiction, and schizophrenia.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-25-19-5-3-2-4-18(19)16-23-9-6-17(7-10-23)20(24)21-8-11-22-12-14-26-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBWJGNYKQADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

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